3-Methoxy-2,2-dimethyl-3-oxopropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that can offer high selectivity and yields. For example, the asymmetric synthesis of closely related compounds has been achieved through techniques such as Brown's crotylboration reaction and Corey–Bakshi–Shibata (CBS) oxazaborolidine-mediated reduction, starting from commercially available precursors (Monica et al., 2003). Additionally, the synthesis of methoxytropolones from 3-methoxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones via triflic acid-mediated rearrangements highlights the versatility of methoxy groups in synthesis reactions (Williams et al., 2013).

Molecular Structure Analysis

Chemical Reactions and Properties

Chemical properties such as reactivity with Ni(II) to form complexes, as seen in derivatives of methoxyphenyl-propenoic acid, indicate the potential for these compounds in analytical chemistry and catalysis (Izquierdo & Carrasco, 1984). Additionally, the reaction of related compounds with dinucleophiles to produce isoxazolecarboxylates and carboxylic acids demonstrates the diverse reactivity and applications of these molecules (Schenone et al., 1991).

Physical Properties Analysis

The physical properties of organic compounds, such as melting points, boiling points, and solubility, are often influenced by their molecular structure. For example, the synthesis and properties of compounds like 2-methoxy-2-(9-phenanthryl)propionic acid reveal the impact of molecular modifications on these properties (Ichikawa et al., 2003).

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various reagents, are key to understanding the behavior of compounds like 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid. The study of related compounds, such as their reactivity in cycliacylation reactions catalyzed by polyphosphoric acid, offers insights into the mechanisms and outcomes of these chemical processes (Zhang et al., 1993).

Aplicaciones Científicas De Investigación

1. Specific Scientific Field The field of application is Organic Chemistry, specifically in the synthesis of indole derivatives .

3. Methods of Application or Experimental Procedures The exact method of application or experimental procedure involving “3-Methoxy-2,2-dimethyl-3-oxopropanoic acid” in the synthesis of indole derivatives is not specified in the source .

4. Results or Outcomes Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Indole derivatives are significant in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Safety And Hazards

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid is harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

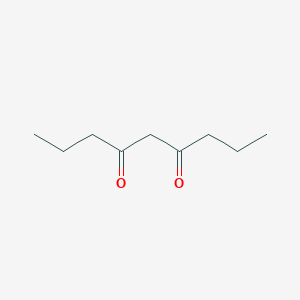

IUPAC Name |

3-methoxy-2,2-dimethyl-3-oxopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2,4(7)8)5(9)10-3/h1-3H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYWXMJNWOVLMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90551819 |

Source

|

| Record name | 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | |

CAS RN |

13051-21-3 |

Source

|

| Record name | 1-Methyl 2,2-dimethylpropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13051-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90551819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)